molecular formula C20H30N4O5 B12115728 Bz-Gly-Lys-Val-OH

Bz-Gly-Lys-Val-OH

Cat. No.: B12115728
M. Wt: 406.5 g/mol
InChI Key: SUMCMFBGRUWQFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bz-Gly-Lys-Val-OH typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of lysine and the carboxyl group of valine. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The final step involves the removal of the protecting groups under acidic conditions to yield the desired peptide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Mechanism of Action

Bz-Gly-Lys-Val-OH acts as a substrate for carboxypeptidases, enzymes that catalyze the hydrolysis of the peptide bond at the C-terminal end of the peptide. The benzoyl group protects the N-terminal end, preventing degradation by aminopeptidases. Upon enzymatic cleavage, the peptide releases its constituent amino acids, which can be detected spectrophotometrically .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bz-Gly-Lys-Val-OH is unique due to its specific sequence and the presence of the benzoyl group, which provides stability and specificity in enzymatic assays. Its ability to act as a substrate for carboxypeptidases makes it valuable in both research and industrial applications .

Properties

IUPAC Name

2-[[6-amino-2-[(2-benzamidoacetyl)amino]hexanoyl]amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O5/c1-13(2)17(20(28)29)24-19(27)15(10-6-7-11-21)23-16(25)12-22-18(26)14-8-4-3-5-9-14/h3-5,8-9,13,15,17H,6-7,10-12,21H2,1-2H3,(H,22,26)(H,23,25)(H,24,27)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMCMFBGRUWQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.